An In-depth Technical Guide to 4-(Dimethylamino)butanenitrile
An In-depth Technical Guide to 4-(Dimethylamino)butanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Dimethylamino)butanenitrile, a versatile intermediate in organic synthesis. The document details its structural characteristics, physicochemical parameters, and available toxicological data. It also outlines a feasible synthetic route and purification methods, crucial for laboratory and potential pilot-scale production.
Chemical Identity and Physical Properties
4-(Dimethylamino)butanenitrile, also known as 4-(dimethylamino)butyronitrile, is a bifunctional molecule containing both a tertiary amine and a nitrile group. This unique combination makes it a valuable building block for the synthesis of a variety of more complex molecules.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Dimethylamino)butanenitrile | [1] |
| Synonyms | 4-(Dimethylamino)butyronitrile, NSC 163159 | [2] |
| CAS Number | 13989-82-7 | [3] |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 85 °C at 25 mmHg | [3] |
| Density | 0.874 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Refractive Index | 1.4276 (at 20 °C) | [3] |
| Flash Point | 60.0 ± 11.9 °C | [3] |
Synthesis and Purification
A common and effective method for the synthesis of 4-(Dimethylamino)butanenitrile is the nucleophilic substitution reaction between 4-chlorobutyronitrile and dimethylamine.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthesis of 4-(Dimethylamino)butanenitrile.
Materials:
-
4-Chlorobutyronitrile
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol)
-
Base (e.g., potassium carbonate, optional, to neutralize the HCl formed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutyronitrile in the chosen solvent.
-
Add an excess of the aqueous dimethylamine solution to the flask. If a base like potassium carbonate is used, it should be added at this stage.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation.
Experimental Protocol: Purification by Vacuum Distillation
Objective: To purify the crude 4-(Dimethylamino)butanenitrile from unreacted starting materials and byproducts.
Apparatus:
-
Standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum pump, and a manometer.
Procedure:
-
Transfer the crude product into the distillation flask.
-
Assemble the vacuum distillation apparatus.
-
Slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of 4-(Dimethylamino)butanenitrile under the applied pressure (e.g., 80-85 °C at 15-20 mmHg).[5]
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR (Proton NMR) Chemical Shifts:
-
A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.
-
Three multiplets (likely triplets of triplets or complex multiplets) for the six protons of the three methylene groups in the butyl chain.
Expected ¹³C NMR (Carbon NMR) Chemical Shifts:
-
A peak for the carbon of the nitrile group (C≡N).
-
Peaks for the three distinct methylene carbons in the butyl chain.
-
A peak for the two equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration of a saturated aliphatic nitrile.[6]
-
C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region.
-
C-N stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
The molecular ion peak (M⁺) should be observable.
-
Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss of an alkyl radical.[7] The largest group attached to the nitrogen is preferentially lost.
-
Fragmentation may also occur along the alkyl chain.
Chemical Reactivity and Potential Applications
The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group allows 4-(Dimethylamino)butanenitrile to participate in a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The tertiary amine can act as a base or a nucleophile. These reactive sites make it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Biological and Toxicological Information
Currently, there is a lack of specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of 4-(Dimethylamino)butanenitrile.
However, general toxicological information on aliphatic nitriles suggests that their toxicity can be related to the metabolic release of cyanide.[8][9][10] Saturated aliphatic nitriles have been associated with central nervous system effects.[8]
A safety data sheet for 4-(Dimethylamino)butanenitrile indicates that it is harmful if swallowed and causes serious eye irritation.[4] Acute toxicity data for a related compound, 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile, shows an LD50 of 150 mg/kg in mice via the intraperitoneal route.[11]
Given the absence of specific biological data, a logical workflow for initial screening would involve a series of in vitro assays to assess its general cytotoxicity and potential for interaction with common drug targets.
Caption: Proposed workflow for initial biological screening.
Safety and Handling
4-(Dimethylamino)butanenitrile is classified as harmful if swallowed and causes serious eye irritation.[4]
Handling Precautions:
-
Work in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye/face protection.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.[4]
First-Aid Measures:
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Take off contaminated clothing and wash with soap and plenty of water.
-
In case of eye contact: Rinse with pure water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
Spill and Leakage Procedures:
-
Evacuate personnel to safe areas.
-
Remove all sources of ignition.
-
Use personal protective equipment.
-
Contain the spillage and collect with non-combustible absorbent material.
-
Dispose of the collected material in accordance with local regulations.[4]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 4-(Dimethylamino)butyronitrile CAS#: 13989-82-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 6. 13989-82-7|4-(Dimethylamino)butanenitrile|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. RTECS NUMBER-ET9820000-Chemical Toxicity Database [drugfuture.com]
